3-Pentylpentane-2,4-dione 3-Pentylpentane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 27970-50-9
VCID: VC1965821
InChI: InChI=1S/C10H18O2/c1-4-5-6-7-10(8(2)11)9(3)12/h10H,4-7H2,1-3H3
SMILES: CCCCCC(C(=O)C)C(=O)C
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

3-Pentylpentane-2,4-dione

CAS No.: 27970-50-9

Cat. No.: VC1965821

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

3-Pentylpentane-2,4-dione - 27970-50-9

Specification

CAS No. 27970-50-9
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 3-pentylpentane-2,4-dione
Standard InChI InChI=1S/C10H18O2/c1-4-5-6-7-10(8(2)11)9(3)12/h10H,4-7H2,1-3H3
Standard InChI Key RSYGAEISWXZUKM-UHFFFAOYSA-N
SMILES CCCCCC(C(=O)C)C(=O)C
Canonical SMILES CCCCCC(C(=O)C)C(=O)C

Introduction

3-Pentylpentane-2,4-dione (CAS 27970-50-9) is a beta-diketone with a pentane backbone containing ketone groups at positions 2 and 4, and a pentyl substituent at position 3. This compound exhibits diverse applications in organic synthesis, medicinal chemistry, and analytical science, supported by its unique chemical reactivity and physicochemical properties.

Synthesis and Reactivity

Synthetic Routes
3-Pentylpentane-2,4-dione is synthesized via:

  • Finkelstein Reaction: Conversion of chloro derivatives to iodo intermediates for enhanced reactivity

  • C-alkylation Reactions: Formation of branched derivatives, though separation from O-alkylation byproducts remains challenging

  • Keto-enol Tautomerism: Enables participation in condensation reactions with nucleophiles

Key Reactions

ReagentProductApplication
Cyanothioacetamide4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileHeterocyclic compound synthesis
Sulfite (SO₃²⁻)Fluorescent adductEnvironmental monitoring
Grignard ReagentsTertiary alcoholsOrganic intermediates

The compound's diketone system facilitates enolate formation, enabling participation in Claisen condensations and Mannich reactions.

Applications in Research

Medicinal Chemistry

3-Pentylpentane-2,4-dione serves as a scaffold for antidiabetic agents. Derivatives show:

  • Insulin-sensitizing activity via PPARγ modulation

  • Reduced side effects compared to thiazolidinediones

  • Improved pharmacokinetics through structural modifications

Agricultural Chemistry

Derivatives demonstrate:

  • Growth stimulation in sunflower seedlings

  • Antifungal properties against phytopathogens

  • Plant hormone analog activity (preliminary studies)

Analytical Science

HPLC Separation (Newcrom R1 Column) :

ParameterCondition
Mobile PhaseAcetonitrile/water/phosphoric acid
MS CompatibilityReplace phosphoric acid with formic acid
Particle Size3 µm (UPLC-compatible)

This method enables:

  • Impurity isolation in pharmaceutical intermediates

  • Pharmacokinetic profiling of metabolites

  • Scalable purification of synthetic byproducts

Analytical Characterization

Spectroscopic Data

TechniqueKey Features
¹H NMRSignals for methyl (δ 1.2-1.5 ppm), methylene (δ 1.6-2.3 ppm), and ketone (δ 2.1-2.3 ppm) protons
GC-MSMolecular ion peak at m/z 170.25 (C₁₀H₁₈O₂⁺)
FluorescenceEmission at 450 nm upon sulfite reaction (λₑₓ = 380 nm)

Research Findings and Future Directions

Recent Advances

  • Sulfite Detection: Fluorescent probes achieve LOD = 0.1 μM in environmental samples

  • Antidiabetic Derivatives: IC₅₀ < 10 μM in insulin release assays

  • HPLC Method Optimization: Rt = 6.2 min under isocratic conditions

Unresolved Challenges

  • Selective Alkylation: O-/C-alkylation product separation

  • Metabolic Pathways: Limited data on human/animal metabolism

  • Toxicity Profiling: Requires comprehensive safety studies

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